molecular formula C22H28BrNO5 B1147668 N-Boc-Desmethyl-CIMBI-36 CAS No. 1404305-57-2

N-Boc-Desmethyl-CIMBI-36

Numéro de catalogue: B1147668
Numéro CAS: 1404305-57-2
Poids moléculaire: 466.37
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-Desmethyl-CIMBI-36 is a compound used for research purposes. It is a precursor for the PET tracer [11C]CIMBI-36 . The compound has a molecular formula of C22H28BrNO5 and a molecular weight of 466.37.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 466.37 and a molecular formula of C22H28BrNO5.

Applications De Recherche Scientifique

Imaging Techniques and Neuroreceptor Visualization

  • Mass Spectrometry Imaging (MSI) and Positron Emission Tomography (PET) for Brain Imaging: N-Boc-Desmethyl-CIMBI-36, as a derivative of CIMBI-36, plays a significant role in neuroimaging. Desorption Electrospray Ionization mass spectrometry imaging (DESI-MSI) has been used to image CIMBI-36 in brain tissue, providing insights into its distribution and abundance in regions rich in 5-HT2A and 5-HT2C receptors (Jacobsen et al., 2021). Similarly, PET imaging with radiolabeled CIMBI-36 facilitates the visualization of serotonin 2A (5-HT2A) receptor agonist binding in the human brain (Ettrup et al., 2016).

Receptor Binding and Neurotransmitter Sensitivity

  • Assessment of Serotonin Release in the Brain: Studies using [11C]Cimbi-36, closely related to this compound, have demonstrated its high sensitivity to serotonin in the brain. This property makes it a promising radioligand for examining serotonin release and receptor dynamics in primate brains, particularly in relation to the 5-HT2A receptor (Yang et al., 2017).

Radioligand Development and Optimization

  • Improving PET Radioligands: Modifications to the labeling position of [11C]Cimbi-36 have been explored to optimize its use as a PET radioligand, highlighting the importance of radiometabolite fractions in molecular neuroimaging. This research underscores the continuous efforts to enhance the efficacy and precision of radioligands in brain imaging, which is relevant to derivatives like this compound (Johansen et al., 2017).

Safety and Dosimetry in Clinical Application

  • Radiation Dosimetry and Pharmacological Safety: The safety aspects, including radiation dosimetry and in vivo pharmacological effects of radioligands like CIMBI-36, are crucial for their clinical application. Studies assessing these factors contribute to ensuring the safe use of these compounds in human neuroimaging (Ettrup et al., 2013).

Comparative Studies and Binding Dynamics

  • Comparison with Other PET Radioligands: Comparative studies between different PET radioligands, including CIMBI-36, provide valuable insights into their binding dynamics and efficacy. These studies help in understanding the specific binding profiles and potential applications of each radioligand, guiding the development of compounds like this compound (Johansen et al., 2019).

Mécanisme D'action

N-Boc-Desmethyl-CIMBI-36 is related to [11C]CIMBI-36, which is an agonist radioligand for brain imaging of serotonin 2A receptors (5-HT2A) with positron emission tomography (PET) . This may be used to quantify the high-affinity state of 5-HT2A receptors and may have the potential to quantify changes in cerebral 5-HT levels in vivo .

Safety and Hazards

The safety aspects of [11C]CIMBI-36, which N-Boc-Desmethyl-CIMBI-36 is a precursor to, have been investigated . The effective dose as extrapolated from both rat and pig data was low, 7.67 and 4.88 μSv/MBq, respectively . In addition, the estimated absorbed radiation dose to human target organs did not exceed safety levels .

Orientations Futures

While specific future directions for N-Boc-Desmethyl-CIMBI-36 are not mentioned in the available resources, the related compound [11C]CIMBI-36 has potential applications in brain imaging of serotonin 2A receptors with PET . This could potentially be used to quantify changes in cerebral 5-HT levels in vivo, which could have implications for understanding and treating various mental health disorders .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Boc-Desmethyl-CIMBI-36 involves the protection of the amino group, followed by the reduction of the nitro group, and then the removal of the Boc protecting group.", "Starting Materials": [ "4-nitro-2,5-dimethoxyphenethylamine", "N-Boc-ethylenediamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Protection of the amino group with N-Boc-ethylenediamine in the presence of hydrochloric acid", "Reduction of the nitro group using hydrogen gas and palladium on carbon catalyst", "Removal of the Boc protecting group with sodium hydroxide in methanol", "Isolation of the product by precipitation with diethyl ether" ] }

Numéro CAS

1404305-57-2

Formule moléculaire

C22H28BrNO5

Poids moléculaire

466.37

Pureté

>98%

Synonymes

tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.